

Literature review of successful resolutions using (+)-Di-p-toluoyl-D-tartaric Acid

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Compound of Interest

Compound Name: (+)-Di-p-toluoyl-D-tartaric Acid

Cat. No.: B7777039

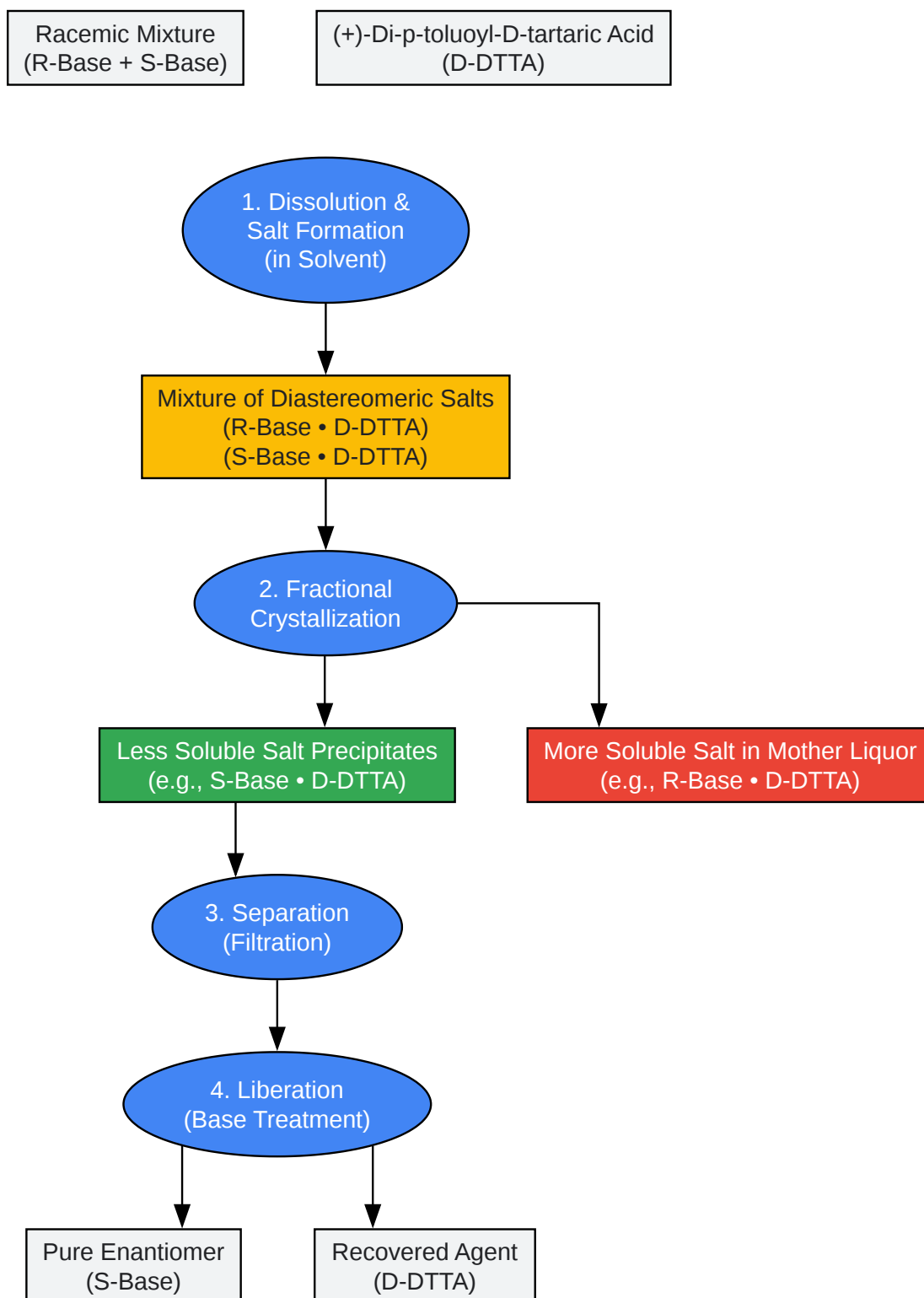
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A Comparative Guide to Chiral Resolution Using (+)-Di-p-toluoyl-D-tartaric Acid

(+)-Di-p-toluoyl-D-tartaric acid (D-DTTA) is a highly effective and widely used chiral resolving agent in the pharmaceutical and fine chemical industries.^[1] Its utility stems from its ability to form diastereomeric salts with racemic mixtures of basic compounds, such as amines.^{[1][2]} These diastereomeric salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.^[3] This guide provides a comparative overview of successful resolutions, presenting key experimental data and detailed protocols for researchers and drug development professionals.

General Workflow of Chiral Resolution

The process of chiral resolution via diastereomeric salt formation follows a well-established workflow. A racemic mixture is reacted with an enantiomerically pure resolving agent like D-DTTA to form a mixture of diastereomers. Due to their differing solubilities, one diastereomer preferentially crystallizes and can be separated by filtration. The desired enantiomer is then liberated from the purified diastereomeric salt, and the resolving agent can often be recovered for reuse.^{[3][4]}



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General workflow for chiral resolution by diastereomeric salt formation.

Comparative Data of Successful Resolutions

D-DTTA has been successfully employed to resolve a variety of racemic compounds. The efficiency of these resolutions is highly dependent on the substrate, solvent system, and crystallization conditions. The following table summarizes quantitative data from several published resolutions.

Racemic Compound	Resolving Agent	Solvent(s)	Yield	Diastereomeric Excess (de%)	Enantiomeric Excess (ee%)
(±)-Tramadol	(+)-Di-p-toluoyl-D-tartaric acid	Ethanol	44% (salt)	>99%	>99%
(±)-Ibuprofen	(+)-Di-p-toluoyl-D-tartaric acid	Isopropanol	Good	Not Reported	>97% (as gentisate salt)[5]
(R,S)-Amlodipine	(+)-Di-p-toluoyl-D-tartaric acid	Acetonitrile / Isopropanol (1:9 v/v)	Good	Not Reported	High Optical Purity
(±)-4-cyano-1-aminoindane	(-)-Di-p-toluoyl-L-tartaric acid	Methanol	Not Reported	Not Reported	Up to 96%[6]
(D,L)-Nicotine	(-)-Di-p-toluoyl-L-tartaric acid	Methanol / Acetone	50% (salt)[7]	Not Reported	Not Reported

*Note: These examples use the (L)-enantiomer of DTTA, but demonstrate the resolving power of the agent's scaffold.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting resolution procedures. Below are protocols derived from successful published experiments.

Resolution of (\pm)-Tramadol[8]

This procedure describes a robust and highly efficient resolution to obtain (+)-Tramadol using **(+)-Di-p-toluoyl-D-tartaric acid**.

- Salt Formation and Crystallization:
 - A solution of racemic Tramadol free base (1.0 eq) in absolute ethanol (5 volumes) is heated to 65°C.
 - A solution of **(+)-Di-p-toluoyl-D-tartaric acid** (D-DTTA) (0.5 eq) in absolute ethanol (5 volumes) is added to the Tramadol solution.
 - The resulting solution is stirred at 65°C for 30 minutes, during which time a precipitate forms.
 - The mixture is cooled to room temperature and stirred for an additional 2 hours.
 - The solid is collected by filtration, washed with cold ethanol, and dried under vacuum. This yields the (+)-Tramadol-(+)-DTTA salt with a diastereomeric excess (d.e.) of approximately 85-93%.
 - A single recrystallization of the salt from ethanol can increase the d.e. to >99%.
- Liberation of (+)-Tramadol:
 - The diastereomerically pure salt is suspended in a mixture of toluene and water.
 - A 2M solution of sodium hydroxide is added until the pH of the aqueous layer is >12.
 - The mixture is stirred until all solids dissolve. The layers are then separated.
 - The aqueous layer is extracted with toluene.
 - The combined organic layers are washed with water, dried over magnesium sulfate, and concentrated under reduced pressure to yield the enantiomerically pure (+)-Tramadol free base.

Resolution of (R,S)-Amlodipine[9]

This method resolves racemic amlodipine using D-DTTA in a mixed solvent system.

- Salt Formation and Crystallization:
 - Racemic amlodipine and **(+)-Di-p-toluoyl-D-tartaric acid** (D-DTTA) are dissolved in a solvent mixture of acetonitrile and isopropanol (1:9 v/v).
 - The solution is stirred to allow for the formation of the diastereomeric salts.
 - The (S)-amlodipine • D-DTTA diastereomer preferentially precipitates from the solution.
 - The precipitate is isolated by filtration to yield the diastereomerically enriched salt.
- Liberation of (S)-Amlodipine:
 - The isolated diastereomeric salt is treated with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to break the salt.[8]
 - The free (S)-amlodipine base is then extracted into an organic solvent.
 - Evaporation of the solvent yields the enantiomerically enriched (S)-amlodipine.

Resolution of (RS)-Ibuprofen[5]

This process separates enantiomers of Ibuprofen using D-DTTA, leading to the isolation of the more active (S)-enantiomer.

- Salt Formation and Crystallization:
 - A mixture of (RS)-Ibuprofen is reacted with **(+)-Di-p-toluoyl-D-tartaric acid** (D-DTTA) in an organic solvent containing sufficient isopropanol.[5]
 - The reaction leads to the precipitation of the (S)-(+)-Ibuprofen • D-DTTA diastereomeric salt, as (S)-Ibuprofen shows a stronger recognition ability with D-DTTA.[5]
 - The precipitate is separated by filtration.

- Liberation of (S)-Ibuprofen:
 - The isolated diastereomeric salt is treated with a base to liberate the (S)-(+)-Ibuprofen.
 - Further reaction with gentisic acid can be performed to obtain optically active (S)-(+)-Ibuprofen gentisate.[5] The reported chiral purity of the resulting gentisate salt was 97.39% by HPLC.[5]

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